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Compound of Interest

Compound Name:
Perfluoro-1,10-decanedicarboxylic

acid

Cat. No.: B1305833 Get Quote

Disclaimer: Experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic

data for perfluoro-1,10-decanedicarboxylic acid are not readily available in public databases.

The information presented herein is based on predicted data and the established spectroscopic

characteristics of perfluorinated carboxylic acids.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for perfluoro-1,10-decanedicarboxylic acid, catering to researchers, scientists, and

professionals in drug development. The guide summarizes predicted and expected data for

Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR)

spectroscopy. Detailed, generalized experimental protocols for acquiring such data for a solid

organic acid are also provided.

Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and

elemental composition of a compound. For perfluoro-1,10-decanedicarboxylic acid
(Molecular Formula: C₁₂H₂F₂₀O₄, Molecular Weight: 590.11 g/mol ), electrospray ionization

(ESI) is a suitable soft ionization technique that would likely produce adducts of the molecular

ion.

Predicted Mass Spectrometry Data
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The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts

of perfluoro-1,10-decanedicarboxylic acid. This data is valuable for identifying the compound

in complex mixtures.

Adduct Predicted m/z

[M+H]⁺ 590.97068

[M+Na]⁺ 612.95262

[M-H]⁻ 588.95612

[M+NH₄]⁺ 607.99722

[M+K]⁺ 628.92656

[M+H-H₂O]⁺ 572.96066

[M+HCOO]⁻ 634.96160

[M+CH₃COO]⁻ 648.97725

Data sourced from publicly available chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule. For perfluoro-1,10-decanedicarboxylic acid, ¹H, ¹³C, and ¹⁹F

NMR would be informative.

Expected NMR Spectroscopic Data
Due to the absence of experimental data, the following table outlines the expected chemical

shift ranges for the different nuclei in perfluoro-1,10-decanedicarboxylic acid, based on

known values for similar functional groups and fluorine environments.
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Nucleus Functional Group
Expected Chemical
Shift (ppm)

Notes

¹H -COOH 10.0 - 13.0

The acidic proton of a

carboxylic acid

typically appears as a

broad singlet and is

highly deshielded.[1]

[2] Its chemical shift is

sensitive to solvent

and concentration.

¹³C -COOH 160 - 185

The carbonyl carbon

of a carboxylic acid is

significantly

deshielded.[1][3]

¹³C -CF₂- (internal) 105 - 125

Carbons bonded to

multiple fluorine atoms

are highly deshielded

and will likely show

complex splitting

patterns due to C-F

coupling.

¹⁹F
-CF₂- (alpha to

COOH)
-110 to -120

The fluorine atoms on

the carbon adjacent to

the carboxylic acid will

be the most

deshielded of the

perfluoroalkyl chain.

¹⁹F -CF₂- (internal) -120 to -130

Fluorine atoms in the

middle of the

perfluoroalkyl chain

are expected to have

similar chemical shifts,

potentially leading to

overlapping signals.[4]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of a perfluorinated dicarboxylic acid is

expected to be dominated by absorptions from the carboxylic acid groups and the carbon-

fluorine bonds.

Expected IR Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for

perfluoro-1,10-decanedicarboxylic acid.
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Functional Group Vibration Type
Expected
Absorption Range
(cm⁻¹)

Intensity/Appearan
ce

O-H Stretch 2500 - 3300

Broad and strong,

characteristic of the

hydrogen-bonded

carboxylic acid dimer.

[5][6][7]

C=O Stretch 1690 - 1760

Strong and sharp. The

exact position can be

influenced by

hydrogen bonding.[5]

[6][7]

C-F Stretch 1100 - 1300

Very strong and

complex, often

appearing as a series

of intense bands due

to the multiple C-F

bonds in the

perfluorinated chain.

[8]

C-O Stretch 1210 - 1320 Medium to strong.[5]

O-H Bend
910 - 950 and 1395 -

1440

Medium intensity, the

latter may be

obscured by other

vibrations.[5]

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

solid organic acid like perfluoro-1,10-decanedicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[9]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄) in a clean, dry vial.[9] Perfluorinated compounds may have limited

solubility, so solvent selection is crucial.

Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur

pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis or precise chemical shift referencing is required.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Tune and lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. The number of

scans will depend on the sample concentration and the specific nucleus being observed.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.[11]
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Place a small amount of the solid sample onto the center of the ATR crystal, ensuring

complete coverage of the crystal surface.[12]

Apply pressure to the sample using the instrument's pressure clamp to ensure good

contact between the sample and the crystal.

Acquire the IR spectrum of the sample. The spectrum is typically an average of multiple

scans to improve the signal-to-noise ratio.

After the measurement, clean the ATR crystal thoroughly.[12]

Mass Spectrometry (MS) (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[13]

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL.[13]

The optimal concentration may need to be determined empirically.

If necessary, add a small percentage of a weak acid (e.g., formic acid) or base (e.g.,

ammonium hydroxide) to the final solution to promote ionization.

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates

before introduction to the mass spectrometer.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate using a syringe

pump.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas temperature) to achieve a stable and strong signal for the ion of interest.

Acquire the mass spectrum in the desired mass range and polarity mode (positive or

negative). High-resolution mass spectrometry is recommended for accurate mass

determination and elemental composition analysis.
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Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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